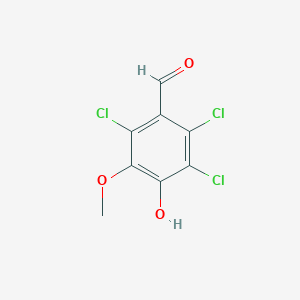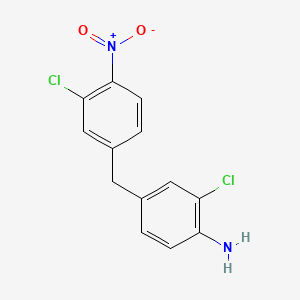
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with chlorine, nitro, and aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline typically involves the reaction of 3-chloro-4-nitrobenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: 2-Chloro-4-((3-chloro-4-aminophenyl)methyl)aniline.
Oxidation: 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)aniline or 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)nitrobenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring, leading to the formation of new chemical bonds. The presence of electron-withdrawing groups like nitro and chlorine enhances the reactivity of the compound towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the additional chlorine and benzyl groups.
3-Chloro-4-nitroaniline: Similar structure but lacks the benzyl group.
4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring, as well as the benzyl group attached to the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
115084-49-6 |
|---|---|
Molekularformel |
C13H10Cl2N2O2 |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
2-chloro-4-[(3-chloro-4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17(18)19)11(15)7-9/h1-4,6-7H,5,16H2 |
InChI-Schlüssel |
LWKNJSDFOFWBEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


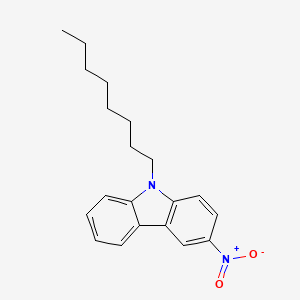
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

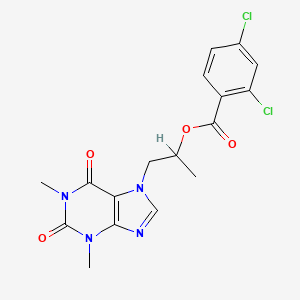
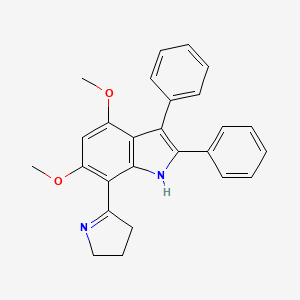
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
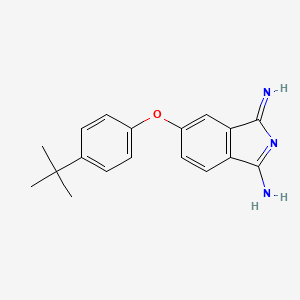
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
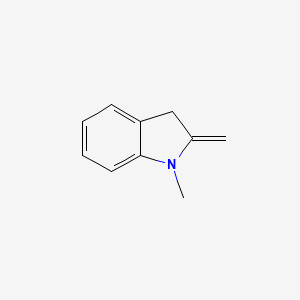
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
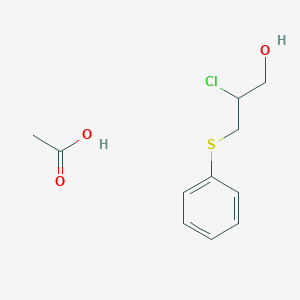
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
